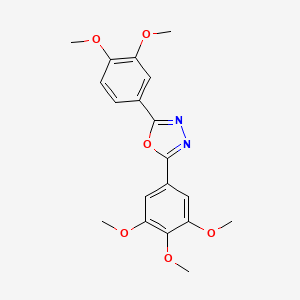

2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a chemical compound that has shown importance in the literature as a synthetically viable active pharmaceutical ingredient (API) . It is a key intermediate of -thio- -chloroacrylamides .

Synthesis Analysis

The synthesis of this compound involves several steps. Equimolar quantities of stearic acid and thiosemicarbazide in the presence of POCl3 produced 5-heptadecyl-1,3,4-thiadiazole-2-amine, which on chlorination with chloroacetylchloride formed 2-chloro-N-(5-heptadecyl-1,3,5 thiadiazole-2-yl) acetamide . This compound further reacted with KSCN to give the final product .Chemical Reactions Analysis

The compound can undergo transformations such as Diels–Alder cycloadditions . More detailed information about the chemical reactions involving this compound is not available in the sources I found.Physical And Chemical Properties Analysis

The compound has a linear formula of C17H15Cl4N3OS and a molecular weight of 451.205 . Unfortunately, more detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a part of various chemical syntheses and studies, particularly in the development of novel compounds with potential therapeutic applications. One notable aspect of research involving this compound is its role in the synthesis of derivatives with varying biological activities. For example, it has been used in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing the compound's versatility in chemical reactions to create novel molecules (Tang Li-jua, 2015).

Antitumor Evaluation and Molecular Modeling

In the realm of antitumor research, 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, a series of novel compounds were synthesized by reacting specific derivatives with biguanide hydrochlorides, demonstrating significant cytotoxic activity and selectivity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. These findings were supported by quantitative structure–activity relationships (QSAR) studies, which allowed for the creation of predictive models for cytotoxic activity. Molecular docking studies further evaluated the binding modes of active compounds within the active site of target proteins, providing insights into their potential mechanisms of action (Łukasz Tomorowicz et al., 2020).

Antioxidant Activities

The antioxidant properties of 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide derivatives have also been a subject of interest. Research involving the synthesis and characterization of novel thiourea derivatives, including this compound, highlighted their potential antioxidant activities. These activities were measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)), indicating the compound's utility in scavenging free radicals and acting as a potential antioxidant agent (T. Yeşilkaynak, 2016).

Antimicrobial Activity

Moreover, derivatives of 2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide have been investigated for their antimicrobial properties. The synthesis of novel imidazole derivatives and their evaluation against various bacterial and fungal strains have been reported, with some compounds displaying significant antimicrobial activities. These studies underline the compound's potential as a scaffold for developing new antimicrobial agents (A. Salman, A. Abdel-Aziem, Marwa J. S. Alkubbat, 2015).

Future Directions

The compound is a key intermediate of -thio- -chloroacrylamides, a class of compound that has shown importance in the literature as synthetically viable APIs . Therefore, it could be used in the development of new drugs. The introduction of continuous processing has been a paradigm shift in safety and productivity in the synthesis and isolation of APIs , and this compound could benefit from such advancements in the future.

properties

IUPAC Name |

2-chloro-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-6-8-14(9-7-13)17-12-22-19(23-17)25-11-10-21-18(24)15-4-2-3-5-16(15)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDQUJBHLDCOFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

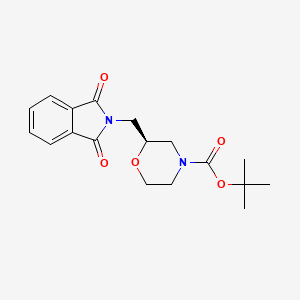

![2-Chloro-N-[[1-(difluoromethyl)indol-3-yl]methyl]acetamide](/img/structure/B2366902.png)

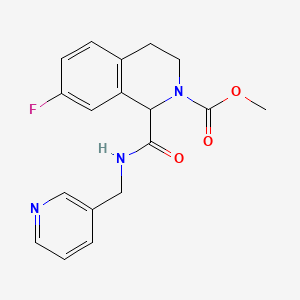

![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366903.png)

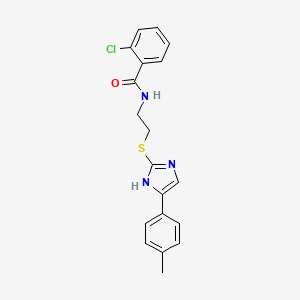

![N-[2-[(3,4-Dimethyl-6-oxo-1H-pyridazin-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2366905.png)

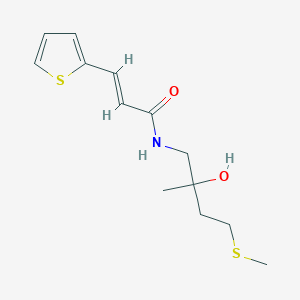

![Tert-butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate](/img/structure/B2366916.png)

![(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2366920.png)